molecular formula C4H6ClNO2 B177678 (S)-5-(Chloromethyl)oxazolidin-2-one CAS No. 169048-83-3

(S)-5-(Chloromethyl)oxazolidin-2-one

Cat. No.: B177678
CAS No.: 169048-83-3
M. Wt: 135.55 g/mol
InChI Key: FNOZCEQRXKPZEZ-GSVOUGTGSA-N
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Description

(S)-5-(Chloromethyl)oxazolidin-2-one is a chiral compound belonging to the oxazolidinone class. Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The (S)-enantiomer indicates the specific spatial arrangement of atoms, which can significantly influence the compound’s chemical behavior and biological activity.

Scientific Research Applications

(S)-5-(Chloromethyl)oxazolidin-2-one has numerous applications in scientific research:

Safety and Hazards

The safety information for “(S)-5-(Chloromethyl)oxazolidin-2-one” includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280, P305, P338, P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Chloromethyl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of aziridine derivatives with carbon dioxide under solvent-free conditions . Another approach involves the carboxylative cyclization of N-propargylamines with carbon dioxide . These reactions often require specific catalysts and controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may utilize scalable and efficient catalytic systems. For example, a Cu-based catalytic system can be employed for the multicomponent reaction of carbamate salts, aromatic aldehydes, and aromatic terminal alkynes . This method is advantageous due to its practicality and recyclability of the catalyst.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Chloromethyl)oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolidinones, while cycloaddition reactions can produce complex heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-(Chloromethyl)oxazolidin-2-one is unique due to its specific (S)-configuration and the presence of the chloromethyl group. This configuration can significantly influence its reactivity and interaction with other molecules, making it a valuable compound in asymmetric synthesis and other specialized applications .

Properties

IUPAC Name

(5S)-5-(chloromethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOZCEQRXKPZEZ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(=O)N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427596
Record name (5S)-5-(Chloromethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169048-83-3
Record name (5S)-5-(Chloromethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing (R)- and (S)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione in enantiomerically pure forms?

A1: Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit different biological activities. Having access to enantiomerically pure forms of a compound like 2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione is crucial for exploring its potential applications in areas like medicinal chemistry. For example, one enantiomer might have desirable therapeutic properties while the other could be inactive or even have adverse effects.

Q2: How is the enantiomeric purity determined in the synthesis described in the paper?

A2: The researchers utilized chiral high-performance liquid chromatography (HPLC) to assess the enantiomeric excess (ee) of both the (R)- and (S)- isomers of 2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione. They achieved ee values of 99.5% and 99.6% for the R and S isomers, respectively []. This confirms the high enantiomeric purity of the synthesized compounds.

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